
Phenol, 4,4'-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4,4’-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-methoxy-) is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring substituted with phenolic and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-methoxy-) typically involves multi-step organic reactions. One common approach is the condensation of appropriate phenolic precursors with a tetrahydrofuran derivative under controlled conditions. The reaction often requires catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the pure compound.
化学反応の分析
Types of Reactions
Phenol, 4,4’-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-methoxy-) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenolic derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Phenol, 4,4’-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-methoxy-) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and polymers.
作用機序
The mechanism of action of Phenol, 4,4’-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-methoxy-) involves its interaction with specific molecular targets and pathways. The phenolic groups can participate in hydrogen bonding and electron transfer processes, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate oxidative stress and enzyme activity.
類似化合物との比較
Similar Compounds
- Phenol, 4,4’-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-hydroxy-)
- Phenol, 4,4’-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-ethoxy-)
Uniqueness
Phenol, 4,4’-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-methoxy-) is unique due to its specific substitution pattern and the presence of both phenolic and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
83198-63-4 |
|---|---|
分子式 |
C20H24O5 |
分子量 |
344.4 g/mol |
IUPAC名 |
4-[(3S,4S)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12-,19?,20?/m0/s1 |
InChIキー |
GMXMKSFJQLFOSO-FPXVXZFJSA-N |
異性体SMILES |
C[C@H]1[C@@H](C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |
正規SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13913660.png)
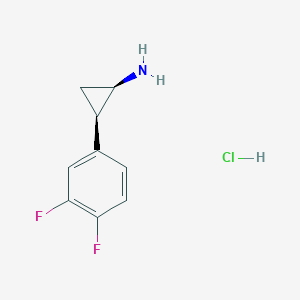



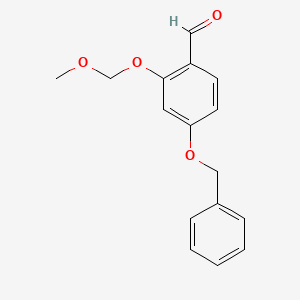
![2-[(Cyclopentyloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13913702.png)
![O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B13913705.png)
![(3R)-4-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}butanoicacid](/img/structure/B13913706.png)
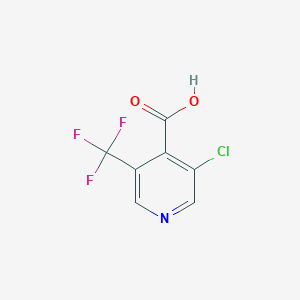
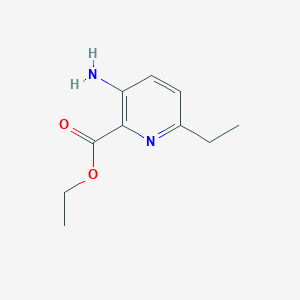

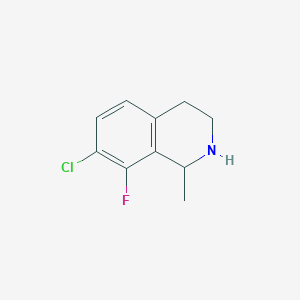
![Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13913745.png)
